N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the tert-butyl group and the fluorobenzenesulfonamide moiety in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can result in the formation of various substituted benzene derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOULHAIAZWPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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